

# Tetradecyltrimethylammonium Bromide (TTAB) CAS 1119-97-7: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tetradecyltrimethylammonium bromide** (TTAB), with the CAS number 1119-97-7, is a quaternary ammonium compound and cationic surfactant.[1][2] Its amphiphilic nature, consisting of a long hydrophobic tetradecyl chain and a positively charged trimethylammonium head group, allows it to form micelles in aqueous solutions and adsorb at interfaces.[1] This property makes TTAB a versatile molecule with a wide range of applications in research and industry, including as an antimicrobial agent, a template for nanoparticle synthesis, a component in drug delivery systems, and a tool in biophysical studies.[1][3][4] This guide provides an in-depth overview of the core research applications of TTAB, focusing on its role in nanoparticle synthesis, drug delivery, antimicrobial activity, cancer research, and as an inhibitor of protein aggregation.

### **Physicochemical Properties of TTAB**

The fundamental properties of TTAB are crucial for understanding its behavior in various applications.



| Property                             | Value                                          | Reference |
|--------------------------------------|------------------------------------------------|-----------|
| CAS Number                           | 1119-97-7                                      | [1]       |
| Molecular Formula                    | C17H38BrN                                      | [1]       |
| Molecular Weight                     | 336.40 g/mol                                   | [1]       |
| Appearance                           | White to off-white powder or crystals          | [1][5]    |
| Melting Point                        | 245-250 °C                                     | [6]       |
| Solubility                           | Soluble in water, ethanol, and methanol.[2][6] | [2][6]    |
| Critical Micelle Concentration (CMC) | Approximately 0.25 mM in aqueous solution.     | [7]       |

# Core Research Applications Nanoparticle Synthesis

TTAB is extensively used as a surfactant, stabilizer, or template in the synthesis of various nanoparticles. Its role is to control the size, shape, and stability of the resulting nanomaterials. [3][8]

- Platinum Nanoparticles (Pt NPs): TTAB has been used for the kinetic stabilization of Pt NPs synthesized via chemical reduction.[8] The concentration of TTAB can influence the particle size and shape, with higher concentrations leading to smaller, cuboctahedral nanoparticles.
   [8]
- Hollow Mesoporous Silica Nanoparticles (HMSNs): In the synthesis of HMSNs, TTAB acts as a porogen (pore-forming agent).[4] These nanoparticles exhibit a high specific surface area (e.g., 1355 m²/g) and can be used as carriers for pH-responsive drug delivery.[4]
- Silver Nanoparticles (AgNPs): TTAB is an effective stabilizer for AgNPs, with the stabilizing effect increasing with the length of the hydrophobic chain.[9] This leads to the formation of smaller nanoparticles with high positive zeta potential values.[9]







 Iron Oxide (Fe3O4) Nanoparticles: The surface of magnetic Fe3O4 nanoparticles can be modified with TTAB.[10] This modification results in surface-charged nanoparticles that do not agglomerate in deionized water and exhibit a high zeta potential (approximately 40 mV).
 [10]

Experimental Protocol: Synthesis of Platinum Nanoparticles

A typical synthesis of platinum nanoparticles involves the chemical reduction of a platinum salt in the presence of TTAB as a stabilizing agent.[8]

- Preparation of Solutions: Prepare aqueous solutions of potassium tetrachloroplatinate(II)
   (K2PtCl4), ascorbic acid (AA) as the reducing agent, and TTAB.[8]
- Mixing: Mix the K2PtCl4 and TTAB solutions. The TTAB/Pt²+ ratio is a critical parameter for controlling nanoparticle size.[8]
- Reduction: Add the ascorbic acid solution to the mixture to initiate the reduction of Pt²+ ions to platinum nanoparticles.[8]
- Characterization: The formation and growth of the nanoparticles can be monitored in situ
  using techniques like Small-Angle X-ray Scattering (SAXS).[8]

Workflow for TTAB-Mediated Nanoparticle Synthesis





Click to download full resolution via product page

Caption: Workflow for the synthesis of nanoparticles using TTAB as a stabilizing agent.

#### **Drug Delivery Systems**

TTAB's surfactant properties and biocompatibility at low concentrations make it a valuable component in the development of advanced drug delivery systems.[11][12]

• Enhanced Drug Solubility: As a surfactant, TTAB can form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous solutions and potentially enhancing their bioavailability.[11]



- Controlled Release: TTAB is used in the formulation of polymeric nanoparticles, such as
  those made from poly(lactic-co-glycolic acid) (PLGA), for the sustained release of drugs.[13]
  The concentration of TTAB can be optimized to control the particle size and drug
  encapsulation efficiency.[13]
- Prolonged Mucosal Residence Time: TTAB has been incorporated into lipid-based nanocarriers like self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) to prolong their residence time on mucosal surfaces.[12] Phosphate-decorated nanocarriers containing TTAB have shown a 4-fold increase in mucosal residence time compared to blank formulations.[12]

Experimental Protocol: Preparation of Lipid-Based Nanocarriers

The following is a general procedure for preparing surface-decorated SLNs and NLCs with TTAB for enhanced mucosal adhesion.[14]

- Lipid Phase Preparation: Melt the solid lipid (for SLNs) or a mixture of solid and liquid lipids (for NLCs). Add TTAB (dissolved in a small amount of ethanol) and a phosphate-containing surfactant (e.g., PNPP) to the molten lipid phase.[14]
- Aqueous Phase Preparation: Prepare a hot aqueous solution.
- Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
- Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to produce nanoparticles.
- Cooling and Collection: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs or NLCs. The resulting nanoparticle suspension can be collected for further use.[14]

Mechanism of Enhanced Mucosal Residence Time





Click to download full resolution via product page

Caption: Role of TTAB in modifying nanocarriers for prolonged mucosal residence.

#### **Antimicrobial Activity**

TTAB, like other quaternary ammonium compounds, exhibits antimicrobial properties against a range of microorganisms.[1][15]

• Broad-Spectrum Activity: Alkyltrimethylammonium bromides, including TTAB, have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[15]



- Mechanism of Action: The antimicrobial action is attributed to the interaction of the positively charged head group with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death.
- Structure-Activity Relationship: The length of the alkyl chain influences the antimicrobial efficacy. For alkyltrimethylammonium bromides, a chain length of C14 (as in TTAB) has been reported to be highly active.[15]

Table: Antimicrobial Activity of Alkyltrimethylammonium Bromides (CnTAB)

| Compound (Alkyl Chain<br>Length) | Organism              | Minimum Inhibitory Concentration (MIC)    |
|----------------------------------|-----------------------|-------------------------------------------|
| C10TAB                           | Staphylococcus aureus | High activity                             |
| C12TAB                           | Staphylococcus aureus | High activity                             |
| C14TAB (TTAB)                    | Various bacteria      | Reported as most active in the series[15] |

Note: Specific MIC values were not provided in the search results, but the relative activity was indicated.

#### **Inhibition of Protein Aggregation**

Neurodegenerative diseases are often associated with the aggregation of proteins into amyloid fibrils.[16] TTAB has been investigated for its potential to inhibit this process.

- Inhibition of Lysozyme Fibrillation: Studies have shown that TTAB can inhibit the fibrillation of hen egg-white lysozyme.[16] Micellar TTAB (at concentrations above the CMC) demonstrates a stronger inhibitory effect than monomeric TTAB.[16]
- Mechanism of Inhibition: TTAB is thought to interfere with the formation of β-sheets, which
  are characteristic of amyloid fibrils.[16] The polar head groups of TTAB interact with the
  amyloid fibrils, disrupting the intermolecular hydrogen bonds that stabilize the β-sheet
  structure. This interaction can lead to a conformational change from β-sheet to α-helix.[16]

#### **Cancer Research**



Recent research has identified TTAB as an inhibitor of dynamin, a GTPase involved in endocytosis and cytokinesis, making it a potential candidate for cancer therapy.[17][18]

- Dynamin Inhibition: TTAB acts as a dynamin I/II inhibitor by targeting the interaction between dynamin and phospholipids, with a Ki of 940 nM for dynamin's GTPase activity.[17]
- Induction of Cytokinesis Failure: By inhibiting dynamin's function during the final stage of cell division (abscission), TTAB can cause cytokinesis failure in cancer cells.[18]
- Inhibition of Cell Proliferation: TTAB has been shown to reduce the proliferation and viability of human cancer cells, including HeLa, H460, and SW480 cell lines.[18]

Signaling Pathway: Inhibition of Cytokinesis by TTAB



Click to download full resolution via product page

Caption: TTAB inhibits dynamin, leading to cytokinesis failure and reduced cancer cell proliferation.

#### **Toxicology and Safety**



While TTAB has numerous applications, it is essential to consider its toxicological profile.

- Toxicity to Aquatic Life: TTAB is classified as very toxic to aquatic life with long-lasting effects.[5][19]
- Human Health Hazards: It can be harmful if swallowed, cause serious eye damage, skin
  irritation, and may cause respiratory irritation.[5][19] Prolonged or repeated exposure may
  cause damage to organs.[19]
- Reproductive and Developmental Toxicity: Studies on C. elegans suggest that TTAB can impact oocyte meiosis, gonadal support, and germline development.[20]

#### Conclusion

**Tetradecyltrimethylammonium bromide** (CAS 1119-97-7) is a cationic surfactant with significant and diverse applications in scientific research and drug development. Its utility as a template and stabilizer in nanoparticle synthesis, a functional excipient in advanced drug delivery systems, a broad-spectrum antimicrobial agent, an inhibitor of protein aggregation, and a potential anti-cancer agent highlights its versatility. Researchers and drug development professionals should leverage the unique physicochemical properties of TTAB while remaining mindful of its toxicological profile to drive innovation in their respective fields. Careful handling and disposal are necessary to mitigate its environmental impact.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CAS 1119-97-7: Tetradecyltrimethylammonium bromide [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A facile route for rapid synthesis of hollow mesoporous silica nanoparticles as pH-responsive delivery carrier PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 5. Tetradecyltrimethylammonium Bromide 1119-97-7 | TCI Deutschland GmbH [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. confer.cz [confer.cz]
- 11. A recent overview of surfactant–drug interactions and their importance RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Tetradecyltrimethylammonium bromide | 1119-97-7 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Reproductive & developmental toxicity of quaternary ammonium compounds PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tetradecyltrimethylammonium Bromide (TTAB) CAS 1119-97-7: A Technical Guide to Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668421#tetradecyltrimethylammonium-bromide-cas-number-1119-97-7-research-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com